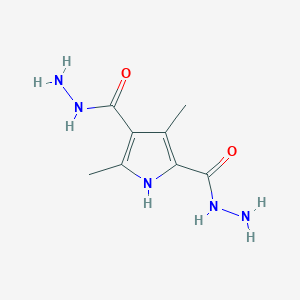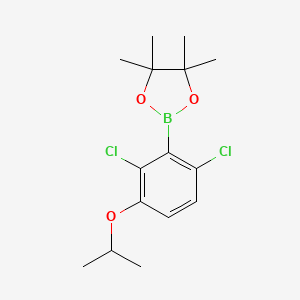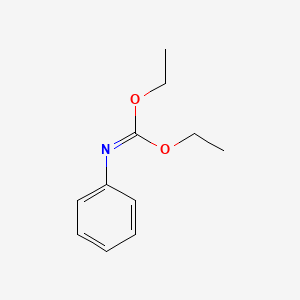
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H13FN2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester typically involves the reaction of 4-fluorobenzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
4-Fluorobenzothiazole+tert-Butyl chloroformate→(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Substitution: Various substituted benzothiazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, lacking the fluorine and carbamate groups.
(4-Chlorobenzothiazol-2-yl)carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
(4-Methylbenzothiazol-2-yl)carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H13FN2O2S |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluoro-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O2S/c1-12(2,3)17-11(16)15-10-14-9-7(13)5-4-6-8(9)18-10/h4-6H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
KQBUKVWETMRLBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)


![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
